molecular formula C7H8O5S B13853114 2-Hydroxy-5-methoxybenzene-1-sulfonic acid CAS No. 79852-04-3

2-Hydroxy-5-methoxybenzene-1-sulfonic acid

Katalognummer: B13853114
CAS-Nummer: 79852-04-3
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: CDQTVTSDYVLCHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-5-methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O5S It is a derivative of benzenesulfonic acid, featuring both hydroxyl and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-hydroxy-5-methoxybenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-hydroxy-5-methoxybenzene (also known as 5-methoxysalicylic acid) using sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-5-methoxybenzenesulfonic acid often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rates and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-5-methoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.

    Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-5-methoxybenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-hydroxy-5-methoxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in various biochemical pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-hydroxybenzenesulfonic acid: Lacks the methoxy group, resulting in different reactivity and solubility properties.

    5-methoxybenzenesulfonic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    2-hydroxy-4-methoxybenzenesulfonic acid: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior.

Uniqueness

2-hydroxy-5-methoxybenzenesulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

79852-04-3

Molekularformel

C7H8O5S

Molekulargewicht

204.20 g/mol

IUPAC-Name

2-hydroxy-5-methoxybenzenesulfonic acid

InChI

InChI=1S/C7H8O5S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)

InChI-Schlüssel

CDQTVTSDYVLCHM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.